Rivulariapeptolides 988 is derived from cyanobacteria, particularly from the genus Rivularia. These microorganisms are known for their diverse metabolic capabilities and production of bioactive natural products. The specific isolation of rivulariapeptolides was achieved through a systematic screening process that identified their binding affinity to chymotrypsin, a common serine protease .
Rivulariapeptolides 988 is classified as a cyclodepsipeptide, which is a cyclic compound composed of both amino acids and hydroxy acids. Cyclodepsipeptides are noted for their structural complexity and biological activity, particularly in enzyme inhibition. The compound exhibits strong inhibitory effects on serine proteases, with reported IC50 values indicating nanomolar potency against targets such as chymotrypsin and elastase .
The synthesis of rivulariapeptolides 988 involves extracting the compound from cyanobacterial cultures followed by purification processes that typically include chromatographic techniques such as high-performance liquid chromatography (HPLC). The identification and structural elucidation of the compound are primarily conducted using tandem mass spectrometry and nuclear magnetic resonance spectroscopy.
The molecular structure of rivulariapeptolides 988 features a cyclic arrangement characteristic of cyclodepsipeptides. The specific arrangement includes multiple amino acid residues linked by ester bonds, contributing to its stability and biological activity.
Rivulariapeptolides 988 primarily functions as an inhibitor in biochemical reactions involving serine proteases. The mechanism of inhibition involves binding to the active site of the enzyme, thereby preventing substrate access.
The mechanism by which rivulariapeptolides 988 exerts its inhibitory effects involves competitive inhibition. By mimicking substrate interactions, it binds to the serine residue within the active site of proteases, effectively blocking enzymatic activity.
Rivulariapeptolides 988 holds significant promise in various scientific fields:
Rivulariapeptolide 988 was identified through an innovative native metabolomics workflow that integrates liquid chromatography-tandem mass spectrometry (LC-MS/MS) with non-covalent protein binding detection via native mass spectrometry. This approach bypasses traditional bioactivity-guided fractionation by simultaneously screening complex metabolite extracts against target proteins. In the case of rivulariapeptolide 988, researchers analyzed a methanolic extract from a Rivularia sp.-dominated cyanobacterial biofilm using chymotrypsin as the target protease. The workflow involved:
Table 1: Native Metabolomics Workflow Parameters
| Parameter | Specification | Significance | 
|---|---|---|
| Target Protein | α-Chymotrypsin | Serine protease with known natural product inhibitors | 
| LC-MS Platform | UHPLC coupled to Q-Exactive HF MS | High-resolution mass detection | 
| Detection Limit | 0.1–1 µg/mL (1–10 ng on column) | High sensitivity for trace metabolites | 
| Throughput | 30 compounds detected in 10-minute run | Rapid screening of complex mixtures | 
This method demonstrated >96% inhibition of chymotrypsin by the Rivularia crude extract at 10 µg/mL, validating the physiological relevance of detected binders [1].
Rivulariapeptolide 988 originates from the genus Rivularia (Family Rivulariaceae, Order Nostocales), a group of filamentous, heterocyst-forming cyanobacteria characterized by:
Phylogenetic analysis of 16S rRNA sequences places rivulariapeptolide producers within a clade of bioactive cyanobacteria known for synthesizing non-ribosomal peptides. While Rivularia itself is underrepresented in genomic databases, related genera (Calothrix, Dichothrix) within Rivulariaceae possess similar biosynthetic capabilities, suggesting an evolutionary conservation of protease inhibitor pathways in this family [7] [9].
The structural complexity of rivulariapeptolide 988 arises from a multi-modular non-ribosomal peptide synthetase (NRPS) pathway, as revealed by genome mining of related cyanobacteria:
Table 2: Biosynthetic Gene Functions in Rivulariapeptolide Pathways
| Gene | Domain Structure | Predicted Function | Amino Acid Incorporated | 
|---|---|---|---|
| rvpA | C-A-T-E | D-Leu activation/epimerization | D-Leucine | 
| rvpB | C-A-T | Phe activation | L-Phenylalanine | 
| rvpC | C-A-T-KS-AT-KR-ACP | Ahp synthesis + fatty acid incorporation | Hydroxydecanoic acid | 
| rvpD | C-A-T | Tyr derivative activation | O-methyltyrosine | 
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